2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfanyl group, and a dimethoxyphenyl ethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target pcaf (p300/cbp-associated factor), a histone acetyltransferase .
Mode of Action
Similar compounds have been reported to inhibit pcaf by binding to its active site . This interaction could potentially lead to changes in gene expression, as PCAF is involved in the regulation of transcription through histone acetylation.
Biochemical Pathways
Given its potential interaction with pcaf, it may affect pathways related to gene expression and cellular differentiation, as pcaf plays a crucial role in these processes .
Result of Action
If the compound does indeed inhibit pcaf, it could potentially lead to changes in gene expression and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the use of mild acidic conditions to direct the regioselectivity of the reaction, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide stands out due to its unique combination of a triazoloquinazoline core and a sulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c1-14-26-23-16-11-20(33-4)21(34-5)12-17(16)27-24(29(23)28-14)35-13-22(30)25-9-8-15-6-7-18(31-2)19(10-15)32-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMOEPZOGWGWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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